molecular formula C14H19NO4 B14554810 Diethyl [(4-aminophenyl)methyl]propanedioate CAS No. 61881-50-3

Diethyl [(4-aminophenyl)methyl]propanedioate

Cat. No.: B14554810
CAS No.: 61881-50-3
M. Wt: 265.30 g/mol
InChI Key: OMRXCNVALSDZJL-UHFFFAOYSA-N
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Description

Diethyl [(4-aminophenyl)methyl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminophenyl group attached to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(4-aminophenyl)methyl]propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable aminophenyl derivative. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-aminophenyl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.

    Reduction: Reduction of the ester groups can yield alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or aminophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl [(4-aminophenyl)methyl]propanedioate has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl [(4-aminophenyl)methyl]propanedioate involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations enable the compound to exert its effects in various biological and chemical contexts.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester without the aminophenyl group.

    Diethyl [(4-nitrophenyl)methyl]propanedioate: A related compound with a nitro group instead of an amino group.

    Diethyl [(4-hydroxyphenyl)methyl]propanedioate: A compound with a hydroxy group in place of the amino group.

Uniqueness

Diethyl [(4-aminophenyl)methyl]propanedioate is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a broader range of chemical modifications and interactions compared to its simpler analogs .

Properties

CAS No.

61881-50-3

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

diethyl 2-[(4-aminophenyl)methyl]propanedioate

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9,15H2,1-2H3

InChI Key

OMRXCNVALSDZJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N)C(=O)OCC

Origin of Product

United States

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